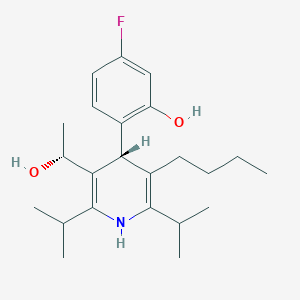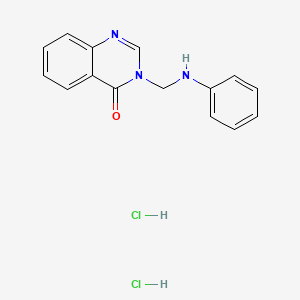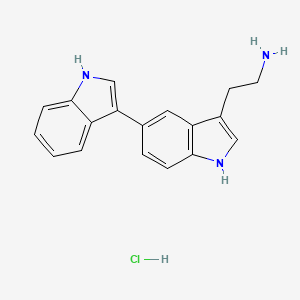
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications in scientific research This compound belongs to the class of benzofurazans, which are heterocyclic compounds containing a fused benzene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include oxidative stress response and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofurazan: The parent compound with similar structural features but lacking the nitro and diethylamino groups.
Nitrobenzofurazan: Contains a nitro group but lacks the diethylamino propylamino group.
Diethylaminobenzofurazan: Contains the diethylamino group but lacks the nitro group.
Uniqueness
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to the presence of both nitro and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65427-78-3 |
|---|---|
Molekularformel |
C13H19N5O4 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11-12(13(10)17(19)20)15-22-18(11)21/h6-7,14H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
RKSSOOANULPKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


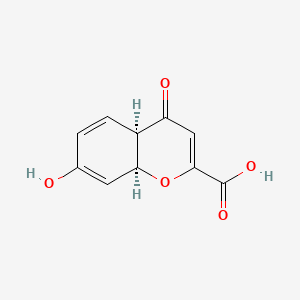
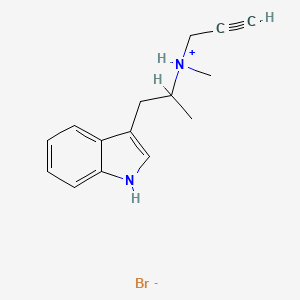
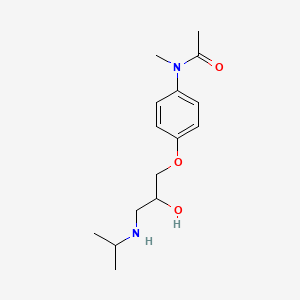
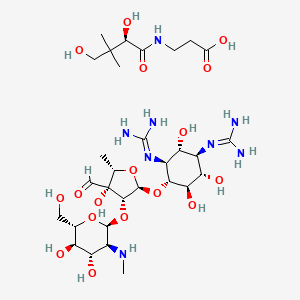
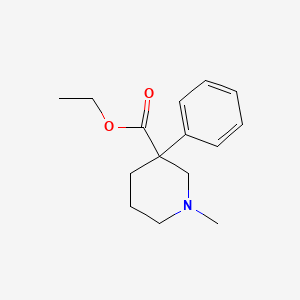

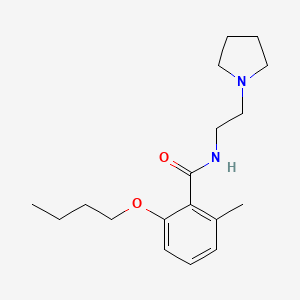
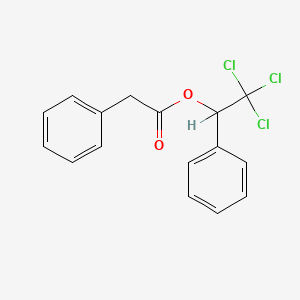
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
